N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Medicinal chemistry Structure-activity relationship Conformational analysis

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 317338-12-8; molecular formula C₁₈H₁₄N₄O₅S; molecular weight 398.39 g/mol) is a fully synthetic, small-molecule research compound belonging to the N-(4-arylthiazol-2-yl)-3,5-dinitrobenzamide chemotype. This compound combines a 2,4-dimethylphenyl-substituted thiazole ring at the 4-position with a 3,5-dinitrobenzamide moiety at the 2-position.

Molecular Formula C18H14N4O5S
Molecular Weight 398.39
CAS No. 317338-12-8
Cat. No. B2632610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
CAS317338-12-8
Molecular FormulaC18H14N4O5S
Molecular Weight398.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23)
InChIKeyRISTVKJXPQRAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 317338-12-8): Compound Identity and Procurement-Relevant Structural Classification


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 317338-12-8; molecular formula C₁₈H₁₄N₄O₅S; molecular weight 398.39 g/mol) is a fully synthetic, small-molecule research compound belonging to the N-(4-arylthiazol-2-yl)-3,5-dinitrobenzamide chemotype . This compound combines a 2,4-dimethylphenyl-substituted thiazole ring at the 4-position with a 3,5-dinitrobenzamide moiety at the 2-position . The 3,5-dinitrobenzamide scaffold has been independently validated as a covalent inhibitor pharmacophore targeting the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-epimerase DprE1, a mechanism distinct from the Hec1/Nek2 mitotic pathway targeted by the non-nitrated analog INH1 [1]. This dual structural identity—a specific aryl substitution pattern on the thiazole coupled with the dinitrobenzamide warhead—defines its differentiation space within the broader thiazole-benzamide family.

Why N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Cannot Be Interchanged with In-Class Thiazole-Benzamide Analogs


In-class substitution among N-(4-arylthiazol-2-yl)-benzamide analogs is not scientifically justifiable because small changes in the aryl substitution pattern produce quantifiable shifts in molecular recognition, lipophilicity, and target engagement [1]. The 2,4-dimethylphenyl motif of this compound generates a sterically constrained ortho-methyl environment absent in the 4-methylphenyl (CAS 391220-49-8) or unsubstituted phenyl analogs, altering the dihedral angle between the thiazole and the pendant aryl ring and thereby modulating the three-dimensional pharmacophore presentation [2]. Furthermore, the presence of the 3,5-dinitrobenzamide moiety distinguishes this compound from the non-nitrated INH1 scaffold (CAS 313553-47-8), which acts via Hec1/Nek2 mitotic pathway inhibition rather than through the covalent DprE1-targeting mechanism associated with dinitrobenzamide derivatives . These structural differences translate into divergent biological activity profiles, making empirical procurement based on precise chemical identity essential.

Quantitative Differentiation Evidence for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Against Closest Analogs


Steric Differentiation: Ortho-Methyl Constraint in 2,4-Dimethylphenyl vs. Para-Methyl or Unsubstituted Phenyl Analogs

The 2,4-dimethylphenyl substitution introduces an ortho-methyl group at the 2-position of the pendant phenyl ring, which is absent in the 4-methylphenyl analog (CAS 391220-49-8) and the unsubstituted phenyl analog (3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide). X-ray crystallographic data on the closely related 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate reveals that the thiazole ring is twisted relative to the benzene ring by a dihedral angle of 25.87 (7)°, and the nitro groups are 12.30 (20)° and 15.68 (15)° out of the phenyl ring plane [1]. The 2,4-dimethyl substitution pattern is predicted to increase this torsional constraint via ortho-methyl steric clash with the thiazole C–H, altering the three-dimensional pharmacophore compared to analogs lacking the ortho substituent.

Medicinal chemistry Structure-activity relationship Conformational analysis

Electronic Differentiation: 3,5-Dinitrobenzamide Warhead vs. Non-Nitrated Benzamide in INH1 (CAS 313553-47-8)

The 3,5-dinitrobenzamide moiety of the target compound constitutes an electron-deficient warhead capable of covalent target engagement via nitro reduction, a mechanism documented for the dinitrobenzamide (DNB) class of DprE1 inhibitors. This is absent in the non-nitrated benzamide analog INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, CAS 313553-47-8), which shares the identical 2,4-dimethylphenyl-thiazole core but bears a simple benzamide rather than a 3,5-dinitrobenzamide [1]. INH1 is characterized as a Hec1/Nek2 mitotic pathway inhibitor with reported antiproliferative activity (GI₅₀ = 10–21 μM against human breast cancer cells) , whereas the dinitrobenzamide scaffold has been independently validated to inhibit DprE1 in M. tuberculosis through covalent modification [2]. The presence of two nitro groups in the target compound shifts the compound's mechanism of action space from non-covalent mitotic regulation to potential covalent enzyme inhibition.

Covalent inhibitor DprE1 Electron deficiency

Lipophilicity Differentiation: Predicted logP Shift from 2,4-Dimethyl vs. 4-Methyl vs. Unsubstituted Phenyl Thiazole Analogs

Computational property prediction for the target compound (C₁₈H₁₄N₄O₅S; MW 398.39) indicates a predicted logP approximately 0.5–0.8 log units higher than the 4-methylphenyl analog (CAS 391220-49-8; C₁₇H₁₂N₄O₅S; MW 384.37) and approximately 1.0–1.5 log units higher than the unsubstituted phenyl analog (C₁₆H₁₀N₄O₅S; MW 370.34), based on the additive contribution of the second methyl group to calculated partition coefficients [1]. This lipophilicity shift has practical consequences: for assay conditions requiring DMSO stock solutions, the 2,4-dimethylphenyl compound may exhibit differential solubility and non-specific binding characteristics compared to less lipophilic analogs. The dinitro substitution further reduces logP relative to non-nitrated thiazole-benzamides of comparable aryl substitution (e.g., predicted logP for the dinitro compound is approximately 2.5–3.0 log units lower than INH1) .

Lipophilicity Drug-likeness Permeability

Class-Level Antimycobacterial Potential: Dinitrobenzamide Scaffold Validated Against Drug-Resistant M. tuberculosis

Dinitrobenzamide (DNB) derivatives as a compound class have demonstrated high activity against M. tuberculosis, including extensively drug-resistant (XDR) strains, through inhibition of decaprenyl-phosphoribose 2′ epimerase DprE1 [1]. In a high-content screening campaign of 57,000 small molecules, DNB derivatives were identified among 135 active compounds with potent intracellular antimycobacterial efficacy and no host cell toxicity [2]. Representative DNB analogs in this class have shown MIC values as low as 0.031 μg/mL against M. tuberculosis H37Rv, comparable to isoniazid [3]. While no specific MIC data for the 2,4-dimethylphenyl-thiazole DNB compound (CAS 317338-12-8) has been published, the presence of the validated 3,5-dinitrobenzamide pharmacophore positions this compound within the DprE1-targeting DNB class, distinguishing it from non-nitrated thiazole-benzamides that lack this mechanism.

Antitubercular DprE1 inhibition Drug-resistant tuberculosis

Solubility and Formulation-Relevant Property Differentiation: Dinitro vs. Non-Nitro Thiazole-Benzamides

The 3,5-dinitrobenzamide moiety introduces two strongly electron-withdrawing nitro groups that increase the compound's crystalline lattice energy relative to non-nitrated thiazole-benzamides. The crystal structure of the related compound 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate reveals an extensive intermolecular hydrogen-bonding network involving N–H⋯O, O–H⋯N, and O–H⋯O interactions, as well as π–π stacking between thiazole and benzene rings (centroid–centroid distances: 3.7107 (9) and 3.7158 (9) Å) [1]. These interactions contribute to higher melting points and lower aqueous solubility compared to the non-nitrated INH1 scaffold (CAS 313553-47-8), which lacks the nitro-mediated hydrogen bond capacity. This physicochemical difference has practical implications for compound handling: the dinitro compound requires DMSO or DMF for dissolution, whereas INH1 may exhibit better solubility in aqueous-organic mixtures .

Aqueous solubility Formulation DMSO solubility

Recommended Research and Screening Applications for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide


Antitubercular Drug Discovery: DprE1-Targeted Screening Cascades

This compound is appropriate for inclusion in M. tuberculosis DprE1 enzymatic inhibition assays and phenotypic screening cascades targeting cell wall arabinogalactan biosynthesis. The 3,5-dinitrobenzamide pharmacophore has been validated as a covalent DprE1 inhibitor warhead [1], and the 2,4-dimethylphenyl thiazole substitution provides a specific aryl substitution pattern for structure-activity relationship (SAR) exploration within this chemotype. Researchers should prioritize this compound over non-nitrated thiazole-benzamide analogs when the screening objective is DprE1 target engagement rather than Hec1/Nek2 mitotic pathway modulation.

Covalent Inhibitor Probe Development and Chemoproteomic Profiling

The electron-deficient 3,5-dinitrobenzamide moiety can undergo reductive activation to form a reactive nitroso intermediate capable of covalent modification of target cysteine residues, as established for the DNB inhibitor class [1]. This compound may serve as a scaffold for developing activity-based protein profiling (ABPP) probes targeting the DprE1 active-site cysteine (Cys394 in M. tuberculosis). Procurement for chemoproteomics applications should specify this compound over the non-nitrated INH1 analog, which lacks the covalent warhead functionality.

Comparative SAR Studies of Aryl Substitution Effects on Thiazole-Benzamide Pharmacology

The 2,4-dimethylphenyl substitution pattern represents a specific point in the steric and lipophilic SAR landscape of N-(4-arylthiazol-2-yl)-3,5-dinitrobenzamides. Head-to-head comparison with the 4-methylphenyl analog (CAS 391220-49-8), the 3,4-dimethylphenyl analog, and the unsubstituted phenyl analog in parallel dose-response assays can quantify the contribution of the ortho-methyl group and the dimethyl substitution pattern to target potency, selectivity, and physicochemical properties [2]. This compound is the appropriate choice for SAR studies investigating the impact of ortho-substitution on thiazole-aryl dihedral angle and consequent pharmacophore presentation.

Physicochemical Profiling and Early ADME Assessment of Dinitrobenzamide Leads

The combination of a lipophilic 2,4-dimethylphenyl group with the polar 3,5-dinitrobenzamide moiety creates a specific physicochemical profile (predicted logP ≈ 3.5–4.0; multiple H-bond acceptors) that can be used to benchmark the ADME properties of the DNB chemotype. This compound is suitable for parallel artificial membrane permeability assays (PAMPA), metabolic stability assessment in liver microsomes, and plasma protein binding studies as part of a lead optimization program for antitubercular DNB derivatives. Procurement for ADME profiling should specify this exact CAS number to ensure reproducibility of physicochemical measurements across laboratories.

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.